molecular formula C65H110O30 B142739 Woodrosin II CAS No. 156057-52-2

Woodrosin II

Cat. No. B142739
M. Wt: 1371.5 g/mol
InChI Key: CYPSJGBZJZVRGM-UHFFFAOYSA-N
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Description

Woodrosin II, also known as Glycerol ester of wood rosin (GEWR), is an oil-soluble food additive . It’s used in foods, beverages, and cosmetics to keep oils in suspension in water . It’s also used as an ingredient in the production of chewing gum and ice cream . GEWR is a complex mixture of glycerol di- and tri- esters of resin acids from wood rosin .


Synthesis Analysis

To make the glycerol ester of wood rosin, refined wood rosin is reacted with glycerin to produce the glycerol ester . The refined wood rosin is composed of approximately 90% resin acids and 10% neutrals (non-acidic compounds) . The resin acid fraction of the wood rosin is a complex mixture of isomeric diterpenoid monocarboxylic acids .


Molecular Structure Analysis

Rosin or colophony is a mixture of diterpene resin acids grouped in two families: abietic and pimaric acids, according to their molecular structure . The resin acid fraction of the wood rosin is a complex mixture of isomeric diterpenoid monocarboxylic acids having the typical empirical formula C20H30O2 .


Chemical Reactions Analysis

Refined wood rosin is pumped into a batch-type reactor, and esterified with food-grade glycerol . The reaction is allowed to proceed until samples of esterified material meet the desired product specifications .


Physical And Chemical Properties Analysis

Woodrosin II is a hard, yellow to pale amber-colored solid . It is insoluble in water but soluble in acetone . Its boiling point is estimated to be 1258.43 °C at 760.00 mm Hg .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Woodrosin I : Fürstner et al. (2003) describe the synthesis of Woodrosin I, highlighting the preparation of key building blocks and a glycosylation strategy. This complex resin glycoside with a macrolide ring demonstrates the intricate nature of synthesizing such compounds, which is crucial for understanding the chemical properties and potential applications of Woodrosin II (Fürstner, Jeanjean, Razon, Wirtz, & Mynott, 2003).

  • Final Stages of Woodrosin I Synthesis : In continuation, Fürstner et al. (2003) elaborate on the final stages of synthesizing Woodrosin I, involving ring-closing olefin metathesis and orthoester rearrangement. This research provides a foundation for understanding the chemical processes relevant to Woodrosin II (Fürstner, Jeanjean, Razon, Wirtz, & Mynott, 2003).

Biological Assessment and Applications

  • Biological Assessment of Glycolipids : Fürstner (2004) discusses the biological assessment of complex glycolipids, including Woodrosin I, highlighting the importance of these compounds in various biological applications, which could be extrapolated to Woodrosin II (Fürstner, 2004).

Applications in Other Fields

  • Wood Materials in Electrochemical Energy Storage : Huang et al. (2019) explore wood-derived materials in electrochemical energy storage, highlighting their hierarchical structures and mechanical integrity. Although this research is not directly on Woodrosin II, it shows the potential of wood-based compounds in energy applications, which might include Woodrosin II derivatives (Huang, Zhao, Liu, Mou, Jiang, Liu, Li, & Liu, 2019).

Environmental Applications

  • Adsorption of Lead(II) from Wastewater : Acharya et al. (2009) demonstrate the use of activated carbon from Tamarind wood for lead(II) adsorption in wastewater treatment. This research suggests the potential of wood-derived materials, such as Woodrosin II, in environmental remediation (Acharya, Sahu, Mohanty, & Meikap, 2009).

Safety And Hazards

The European Food Safety Authority concluded that there was no safety concern for the use of GEWR (E 445), at either the maximum permitted levels or at the reported uses and use levels . An acceptable daily intake (ADI) of 0-25 mg/kg body weight for glycerol ester of wood rosin was established .

Future Directions

Rosin, or colophony, is a natural, abundant, cheap and non-toxic raw material which can be easily modified to obtain numerous useful products . This makes it an excellent subject of innovative research, attracting growing interest in recent years . The most promising development directions of rosin-based chemicals are based on the reduction in melting and boiling temperatures observed .

properties

IUPAC Name

[6-[[4,10,11,29,30,39-hexahydroxy-5,12,31-tris(hydroxymethyl)-37-(2-methylbutanoyloxy)-38-(2-methylpropanoyloxy)-26-oxo-16-pentyl-2,6,8,13,15,27,32,34,40-nonaoxapentacyclo[34.3.1.13,7.09,14.028,33]hentetracontan-41-yl]oxy]-4-hydroxy-2-methyl-5-(2-methylbutanoyloxy)oxan-3-yl] 2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H110O30/c1-11-15-21-24-36-25-22-19-17-16-18-20-23-26-41(69)88-53-45(73)42(70)37(27-66)84-62(53)81-30-40-50(90-59(79)33(8)13-3)52(91-57(77)31(5)6)48(76)61(87-40)93-51-44(72)39(29-68)86-65(94-54-46(74)43(71)38(28-67)85-64(54)83-36)56(51)95-63-55(92-60(80)34(9)14-4)47(75)49(35(10)82-63)89-58(78)32(7)12-2/h31-40,42-56,61-68,70-76H,11-30H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPSJGBZJZVRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCCCCCCCCC(=O)OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(C(OC(C4OC5C(C(C(C(O5)C)OC(=O)C(C)CC)O)OC(=O)C(C)CC)OC6C(C(C(OC6O1)CO)O)O)CO)O)O)OC(=O)C(C)C)OC(=O)C(C)CC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H110O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Woodrosin II

CAS RN

156057-52-2
Record name Woodrosin II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156057522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
2
Citations
A Fürstner, F Jeanjean, P Razon… - … –A European Journal, 2003 - Wiley Online Library
… Miyahara, Setsunan University, Osaka (Japan), for providing a sample of the closely related compound woodrosin II for comparison, Mrs. K. Radkowski for her valuable assistance at …
M ONO, K NAKAGAWA, T KAWASAKI… - Chemical and …, 1993 - jstage.jst.go.jp
Two new ether-insoluble resin glycosides named woodrosins I and II were isolated from the stems of Ipomoea tuberosa L., and their structures were determined on the basis of chemical …
Number of citations: 26 www.jstage.jst.go.jp

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